2,3-Bis(3,4-dihydroxyphenyl)butanedioic acid
Description
Chemical Identity: 2,3-Bis(3,4-dihydroxyphenyl)butanedioic acid, commonly known as chicoric acid (ChA), is a phenolic acid with the molecular formula C₂₂H₁₈O₁₂ (molecular weight: 474.37 g/mol) . Structurally, it consists of a tartaric acid backbone esterified with two caffeic acid (CFA) moieties [(2R,3R)-2,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]butanedioic acid] . It contains six hydroxyl (-OH) groups, contributing to its potent antioxidant and antimicrobial activities .
Natural Sources:
Chicoric acid is abundant in plants like Echinacea purpurea and chicory (Cichorium intybus L.), where it plays a role in defense against pathogens .
Properties
CAS No. |
653572-63-5 |
|---|---|
Molecular Formula |
C16H14O8 |
Molecular Weight |
334.28 g/mol |
IUPAC Name |
2,3-bis(3,4-dihydroxyphenyl)butanedioic acid |
InChI |
InChI=1S/C16H14O8/c17-9-3-1-7(5-11(9)19)13(15(21)22)14(16(23)24)8-2-4-10(18)12(20)6-8/h1-6,13-14,17-20H,(H,21,22)(H,23,24) |
InChI Key |
UMAASMUXEBOCLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(C(C2=CC(=C(C=C2)O)O)C(=O)O)C(=O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Chicoric acid can be synthesized via a silane-promoted palladium-mediated chemoselective hydrogenolysis of its perbenzylated derivative. This derivative is generated from a carbodiimide-mediated coupling reaction between caffeic acid dibenzyl ether and dibenzyl L-tartrate . The reaction conditions typically involve the use of palladium catalysts and silane reagents under controlled temperature and pressure .
Industrial Production Methods
Industrial production of chicoric acid involves the extraction from plant sources such as Echinacea purpurea. The extraction process includes solvent extraction, purification through column chromatography, and crystallization to obtain high-purity chicoric acid .
Chemical Reactions Analysis
Types of Reactions
Chicoric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: It can undergo esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation involves amines and coupling agents.
Major Products
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Esters and amides
Scientific Research Applications
Pharmacological Applications
Chicoric acid exhibits a range of pharmacological properties that make it a candidate for therapeutic applications:
- Antiviral Activity : Chicoric acid has been identified as an HIV-1 integrase inhibitor, which suggests its potential in the treatment of HIV/AIDS. Studies have indicated that it can interfere with the viral replication process, offering a pathway for antiviral drug development .
- Antioxidant Properties : The compound demonstrates significant antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is linked to its ability to scavenge free radicals and may contribute to its protective effects against various diseases .
- Anti-inflammatory Effects : Research indicates that chicoric acid can modulate inflammatory responses. It has been shown to inhibit the production of pro-inflammatory cytokines, which may have implications for treating inflammatory diseases .
Cancer Research
Chicoric acid has shown promise in cancer research due to its cytotoxic effects on various cancer cell lines:
- Mechanisms of Action : Studies have demonstrated that chicoric acid induces apoptosis in cancer cells, particularly in prostate cancer models. This effect is mediated through pathways involving oxidative stress and mitochondrial dysfunction .
- Combination Therapies : There is ongoing research into the use of chicoric acid in combination with other chemotherapeutic agents to enhance their efficacy and reduce side effects. For instance, it has been investigated alongside traditional chemotherapeutics to improve outcomes in cancer treatment .
Neuroprotective Effects
Chicoric acid's neuroprotective properties are being studied for their potential benefits in neurodegenerative diseases:
- Alzheimer's Disease : The compound has shown potential in modulating tau protein aggregation, which is a hallmark of Alzheimer's disease. By inhibiting tau aggregation, chicoric acid may help alleviate symptoms or slow disease progression .
- Cognitive Enhancement : Preliminary studies suggest that chicoric acid may enhance cognitive function and memory through its antioxidant effects and modulation of neurotransmitter systems .
Metabolic Disorders
Chicoric acid's role in managing metabolic disorders is gaining attention:
- Anti-diabetic Effects : Research indicates that chicoric acid can improve insulin sensitivity and glucose metabolism, making it a candidate for managing type 2 diabetes. It has been shown to inhibit α-glucosidase activity, thereby reducing carbohydrate absorption .
Potential Applications in Food and Nutrition
Chicoric acid is also being explored for its applications in food science:
- Functional Food Ingredient : Due to its antioxidant and anti-inflammatory properties, chicoric acid can be incorporated into functional foods aimed at promoting health and preventing chronic diseases .
Case Studies and Research Findings
Several studies highlight the effectiveness of chicoric acid across different applications:
Mechanism of Action
Chicoric acid exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.
Antiviral Activity: Inhibits HIV-1 integrase, preventing the integration of viral DNA into the host genome.
Immunostimulatory Activity: Enhances the activity of immune cells such as macrophages and lymphocytes.
Comparison with Similar Compounds
Key Properties :
- Antimicrobial Activity : The six hydroxyl groups enhance its ability to disrupt bacterial membranes via cytoplasmic acidification .
- Antioxidant Capacity : The conjugated dihydroxyphenyl groups enable strong free radical scavenging .
Comparison with Structurally Similar Compounds
Caffeic Acid (CFA)
- Structure: 3-(3,4-Dihydroxyphenyl)-2-propenoic acid .
- Key Differences: Chicoric acid is a dimer of CFA esterified to tartaric acid, while CFA is a monomer. Hydrophobicity: CFA’s propene side chain increases lipophilicity compared to simpler phenolic acids like protocatechuic acid, but chicoric acid’s larger structure reduces solubility in aqueous media . Bioactivity: Chicoric acid exhibits higher antimicrobial potency due to its six -OH groups, whereas CFA has three -OH groups .
Caftaric Acid
- Structure: (2R,3R)-2-{[(2E)-3-(3,4-Dihydroxyphenyl)prop-2-enoyl]oxy}-3-hydroxybutanedioic acid .
- Key Differences: Caftaric acid is a mono-ester of tartaric acid with one CFA unit, whereas chicoric acid is a di-ester. Chicoric acid’s dual CFA moieties enhance its antioxidant capacity by doubling the number of reactive phenolic groups .
2,3-Bis{[4-(trifluoromethyl)benzoyl]oxy}butanedioic Acid
- Structure : Butanedioic acid esterified with two 4-(trifluoromethyl)benzoyl groups .
- Key Differences: Substituents: The trifluoromethyl (-CF₃) groups increase lipophilicity and metabolic stability compared to chicoric acid’s hydroxyl-rich structure. Bioactivity: The absence of phenolic -OH groups in this compound limits its antioxidant activity but may enhance stability in acidic environments .
Tartaric Acid (2,3-Dihydroxybutanedioic Acid)
- Structure : The core backbone of chicoric acid without esterified CFA groups .
- Chicoric acid’s bioactivity is entirely derived from its CFA substituents .
Structural and Functional Analysis Table
Biological Activity
2,3-Bis(3,4-dihydroxyphenyl)butanedioic acid, a phenolic compound derived from natural sources, has garnered attention due to its diverse biological activities. This article explores its antioxidant, antimicrobial, and anticancer properties, supported by empirical data and case studies.
Chemical Structure and Properties
The chemical formula for 2,3-Bis(3,4-dihydroxyphenyl)butanedioic acid is , characterized by multiple hydroxyl groups that significantly contribute to its biological activity. The presence of these hydroxyl groups enhances its ability to act as an antioxidant and influences its interaction with various biological targets.
Antioxidant Activity
Antioxidant activity is one of the most notable features of 2,3-Bis(3,4-dihydroxyphenyl)butanedioic acid. The compound has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.
Case Study: Antioxidant Efficacy
A study evaluated the antioxidant potential of this compound using various assays, including the ABTS and DPPH methods. The results indicated an IC50 value (the concentration required to inhibit 50% of the free radicals) significantly lower than that of standard antioxidants like Trolox, suggesting superior antioxidant capabilities.
Antimicrobial Activity
The antimicrobial properties of 2,3-Bis(3,4-dihydroxyphenyl)butanedioic acid have been assessed against various bacterial and fungal strains. Its effectiveness varies depending on the type of microorganism.
Microbial Inhibition Studies
In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several pathogens.
The findings suggest that 2,3-Bis(3,4-dihydroxyphenyl)butanedioic acid could be a potential candidate for developing new antimicrobial agents, particularly in light of rising antibiotic resistance.
Anticancer Activity
Recent research has highlighted the anticancer potential of 2,3-Bis(3,4-dihydroxyphenyl)butanedioic acid. Its mechanism appears to involve the induction of apoptosis in cancer cells through various pathways.
Case Study: Prostate Cancer Cells
A study focusing on human prostate cancer cells showed that treatment with this compound led to a significant reduction in cell viability. The MTT assay results indicated a dose-dependent cytotoxic effect.
This suggests that higher concentrations of the compound are necessary for effective anticancer activity, highlighting its potential as a therapeutic agent.
The biological activities of 2,3-Bis(3,4-dihydroxyphenyl)butanedioic acid can be attributed to several mechanisms:
- Antioxidant Mechanism : It reduces oxidative stress by neutralizing free radicals.
- Antimicrobial Mechanism : Disruption of microbial cell membranes and inhibition of biofilm formation.
- Anticancer Mechanism : Induction of apoptosis via modulation of signaling pathways related to cell survival and death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
